3-Bromo-N,N,4-trimethylaniline CAS 53104-16-8 properties
3-Bromo-N,N,4-trimethylaniline CAS 53104-16-8 properties
The following technical guide is structured as a high-level monograph for drug discovery scientists and synthetic chemists. It prioritizes the "why" and "how" of utilizing this specific intermediate, focusing on its unique substitution pattern which allows access to difficult chemical space.
CAS: 53104-16-8
Synonyms: 3-Bromo-4-methyl-N,N-dimethylaniline; 2-Bromo-4-(dimethylamino)toluene
Molecular Formula: C
Executive Summary: The "Meta-Scaffold" Advantage
In the architecture of medicinal chemistry, 3-Bromo-N,N,4-trimethylaniline represents a high-value "meta-scaffold" intermediate.[2][1] Its structural significance lies in the specific regiochemistry of the bromine atom relative to the dimethylamino group.
Standard electrophilic aromatic substitution (EAS) on N,N-dimethyl-p-toluidine typically directs electrophiles to the position ortho to the strongly activating amine (Position 2).[2][1] However, CAS 53104-16-8 features the bromine at Position 3 (ortho to the methyl, meta to the amine).[2][1] This "contra-electronic" substitution pattern makes this molecule a critical tool for synthesizing biaryls where a meta-amino relationship is required, bypassing the regioselectivity limitations of direct halogenation.[2][1]
Physicochemical Profile
Data aggregated from experimental values of structural analogs and computational prediction models due to the specialized nature of this intermediate.
| Property | Value / Description | Note |
| Physical State | Low-melting solid or viscous oil | Dependent on purity/temperature; tends to supercool.[2][1] |
| Boiling Point | 250–255 °C (Predicted) | Extrapolated from 3-bromo-4-methylaniline (255°C).[2][1] |
| Density | ~1.3 g/cm³ | Halogenated aromatics are denser than water.[1] |
| Solubility | DCM, THF, Toluene, EtOAc | Excellent solubility in non-polar/moderately polar organics.[1] |
| pKa (Conj. Acid) | ~5.0–5.5 | The ortho-bromo group exerts an inductive withdrawing effect (-I), slightly reducing basicity compared to N,N-dimethyl-p-toluidine.[2][1] |
| Stability | Air/Light Sensitive | Amines oxidize over time; store under Argon/Nitrogen.[1] |
Synthetic Access & Regiocontrol Logic
The synthesis of CAS 53104-16-8 is a classic example of utilizing precursor directing groups to achieve a substitution pattern that is inaccessible via direct functionalization of the final core.[2][1]
The Route: Reinforced Directing Effects
To place the bromine at position 3, one must start with 4-nitrotoluene .
-
Bromination: The methyl group (activator) directs ortho, and the nitro group (deactivator) directs meta. These effects reinforce each other at the same position (Position 2 relative to methyl).
-
Reduction: The nitro group is converted to an amine.
-
Alkylation: Reductive amination or alkylation yields the final N,N-dimethyl product.
Figure 1: Synthetic logic flow.[2][1][3] The bromine position is fixed early in the sequence (Inter1) to bypass the directing power of the amine generated later.[2]
Application Protocol: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as an electrophile in Palladium-catalyzed cross-couplings to generate biaryl scaffolds common in kinase inhibitors and OLED materials.[2][1]
Experimental Design Considerations
-
Catalyst Choice: The electron-rich amino group can coordinate to Pd, potentially poisoning the catalyst. Use bulky, electron-rich phosphine ligands (e.g., SPhos , XPhos ) or Pd(dppf)Cl₂ to prevent this coordination and facilitate oxidative addition into the aryl-bromide bond.[2][1]
-
Base Selection: Weak bases (
, ) are preferred to avoid side reactions with the methyl group (benzylic deprotonation is unlikely but possible under forcing conditions).
Standard Operating Procedure (SOP)
Objective: Coupling 3-Bromo-N,N,4-trimethylaniline with Phenylboronic acid.
Reagents:
-
Phenylboronic Acid: 1.2 equiv[4]
-
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Workflow:
-
Inert Setup: Charge a reaction vial with the Aryl Bromide, Boronic Acid, and Pd-catalyst. Evacuate and backfill with Nitrogen (
) three times. -
Solvation: Add degassed 1,4-Dioxane via syringe.
-
Activation: Add the aqueous base solution. The mixture will form a biphasic system.
-
Reaction: Heat the sealed vial to 80–90°C for 4–12 hours with vigorous stirring (critical for biphasic transfer).
-
Monitoring: Monitor by TLC (eluent: Hexane/EtOAc) or LC-MS. Look for the disappearance of the bromide (M+H 214/216).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
.
Figure 2: Step-by-step workflow for Palladium-catalyzed cross-coupling of sterically demanding aryl bromides.
Handling & Safety (E-E-A-T)
Hazard Class: Aromatic Amine / Halogenated Aromatic.[2]
-
Acute Toxicity: Like most anilines, this compound should be treated as toxic by inhalation and ingestion. It may induce methemoglobinemia (cyanosis) upon significant exposure.
-
Skin/Eye: Expect irritation.[2][5][6][7][8] The lipophilic nature (methyl/bromo groups) enhances skin absorption.
-
Storage: Store in a cool, dry place under inert gas. Oxidation of the dimethylamino group leads to N-oxide formation or polymerization, darkening the compound.[1]
Self-Validating Safety Protocol: Before scaling up, perform a "drop test" on a small aliquot with TLC. If the compound shows a baseline streak (oxidation products) or multiple spots before reaction, purify via a short silica plug (eluting with 5% EtOAc/Hexane) to remove oxidized impurities that can chelate the Pd-catalyst and stall the reaction.[2][1]
References
-
Synthesis of Brominated Toluidines: Source: "Method of preparing 3-bromo-4-methylaniline."[2][1][3][9] Google Patents (RU2102382C1). Relevance: Establishes the core synthetic route for the precursor scaffold. URL:
-
Reductive Amination Protocols: Source: "Preparation of N,N-dimethylation of 4-bromoaniline."[2][1] ResearchGate Protocol. Relevance: Validates the methodology for converting the primary aniline precursor to the N,N-dimethyl target. URL:[Link]
Sources
- 1. D(+)-Carvone | 2244-16-8 [chemicalbook.com]
- 2. D-Carvone (CAS 2244-16-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Carvone, (+-)- | C10H14O | CID 7439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. westliberty.edu [westliberty.edu]
- 8. solutions.covestro.com [solutions.covestro.com]
- 9. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents [patents.google.com]
